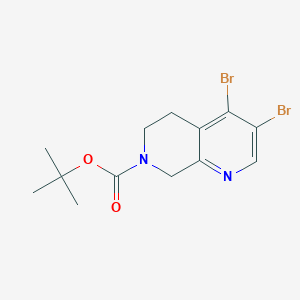

Tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Br2N2O2/c1-13(2,3)19-12(18)17-5-4-8-10(7-17)16-6-9(14)11(8)15/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGLDDRBWSXPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C(=CN=C2C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a naphthyridine precursor followed by esterification with tert-butyl alcohol. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step may require acidic or basic catalysts to facilitate the formation of the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the naphthyridine core.

Oxidation Reactions: Oxidative conditions can be used to introduce additional functional groups or to modify the existing structure.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromine atoms.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would produce a debrominated naphthyridine compound.

Scientific Research Applications

Tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility and Stability: The tert-butyl group enhances solubility in non-polar solvents compared to unsubstituted naphthyridines. Brominated derivatives are generally more lipophilic than amino-substituted analogs, impacting their pharmacokinetic profiles in drug development.

Biological Activity

Tert-butyl 3,4-dibromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique naphthyridine structure, which contributes to its biological properties. The presence of bromine atoms and a tert-butyl group enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance, studies have shown that certain naphthyridine compounds demonstrate activity against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tert-butyl 3,4-dibromo-6,8-dihydro... | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

Naphthyridine derivatives have also been studied for their anticancer properties. In vitro studies have shown that they can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression.

Case Study: Anticancer Effects on Human Cell Lines

A study investigated the effects of this compound on several human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells, indicating potent anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- DNA Intercalation : The planar structure allows the compound to intercalate between DNA base pairs, disrupting replication.

- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis or repair mechanisms.

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity in non-cancerous cell lines at therapeutic concentrations.

Table 2: Toxicity Profile

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HEK293 (human kidney) | >100 | No significant cytotoxicity |

| HUVEC (endothelial) | >100 | No significant cytotoxicity |

Q & A

Q. How can researchers validate the compound’s role as a synthetic intermediate in complex heterocycle assemblies?

- Methodological Answer :

- Derivatization Studies : React with nucleophiles (e.g., amines, Grignard reagents) to generate downstream products and confirm functional group compatibility .

- X-ray Crystallography : Determine the crystal structure of derivatives to establish regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.